3-Methoxyazetidine-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methoxyazetidine-1-sulfonyl chloride is represented by the Inchi Code 1S/C4H8ClNO3S/c1-9-4-2-6 (3-4)10 (5,7)8/h4H,2-3H2,1H3 . This code represents the unique structure of the compound, including the arrangement and bonding of its atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.63 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, including derivatives like 3-Methoxyazetidine-1-sulfonyl chloride, is instrumental in the solid-phase synthesis of heterocyclic compounds such as 1,3-oxazolidin-2-ones. These compounds exhibit strong antibacterial activity, making them significant in the development of new pharmaceuticals. The method allows the preparation of high-purity compounds rapidly, which is crucial in drug discovery (Holte, Thijs, & Zwanenburg, 1998).
Advancements in Organic Chemistry
The chemical reactivity of compounds like this compound leads to the creation of novel molecules. For instance, the study by Díaz-Gavilán et al. (2006) demonstrates the use of similar compounds in synthesizing O,N-acetals, indicating the versatility of these reagents in organic synthesis (Díaz-Gavilán et al., 2006).
Anticancer Research
Sulfonyl chlorides, including this compound derivatives, are used in synthesizing chalcone analogues with potential anticancer activity. Studies like Muškinja et al. (2019) highlight their role in creating compounds that exhibit strong in vitro anticancer activities, furthering cancer treatment research (Muškinja et al., 2019).
Glycoconjugation Methods
Kvaernø et al. (2005) explored the use of carbohydrate sulfonyl chlorides, including this compound derivatives, in glycoconjugation. This method has broad applications in synthesizing glycosylated compounds like cholesterol absorption inhibitors (Kvaernø, Werder, Hauser, & Carreira, 2005).
Synthesis of Antimicrobial Compounds
Compounds like this compound are used in synthesizing sulfonamide derivatives with significant antibacterial activities. Mohamed (2007) presents such compounds showing activity against various bacterial strains, contributing to the development of new antimicrobial agents (Mohamed, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 3-Methoxyazetidine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Future Directions
Azetidines, the class of compounds to which 3-Methoxyazetidine-1-sulfonyl chloride belongs, are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further exploring the unique reactivity of these compounds and their applications in various fields .
Properties
IUPAC Name |
3-methoxyazetidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVVYJYTPLONNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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